Product packaging for Potassium amide(Cat. No.:CAS No. 17242-52-3)

Potassium amide

Cat. No.: B102018
CAS No.: 17242-52-3
M. Wt: 55.121 g/mol
InChI Key: FEMRXDWBWXQOGV-UHFFFAOYSA-N
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Description

Significance of Alkali Metal Amides in Modern Synthesis

Alkali metal amides are a cornerstone class of reagents in modern chemistry, valued for their strong basicity and nucleophilicity. acs.org Their utility spans a wide range of applications, from versatile reagents in organic synthesis to catalysts in polymerization reactions and as precursors for inorganic compounds. acs.org The reactivity and synthetic utility often depend on the specific alkali metal, with lithium, sodium, and potassium amides showing distinct behaviors. acs.org For instance, in certain reactions, increasing the ionic radius from lithium to potassium can alter the stability and formation of different chemical intermediates. acs.org

In organic synthesis, these amides are indispensable for deprotonation reactions, enabling the formation of complex molecules. chemimpex.com Potassium-bearing bases, in particular, have been frequently used in the formation of carbon-carbon bonds. rsc.org A prominent and widely used example is Potassium bis(trimethylsilyl)amide (KHMDS), a powerful non-nucleophilic base favored for its high reactivity, stability, and solubility in non-polar solvents, making it ideal for reactions requiring anhydrous conditions. chemimpex.comrsc.org KHMDS is employed in diverse synthetic transformations, including deprotonation, the creation of organometallic compounds, and as a catalyst. chemimpex.comrsc.org The study of alkali metal amides also extends to heterodimetallic complexes, which combine two different alkali metals (e.g., Li-K) or an alkali metal with an alkaline earth metal (e.g., K-Mg), opening avenues for new reactivity and structural motifs. acs.org

Historical Context of Potassium Amide Studies

The investigation and application of this compound have a long history in chemistry. Early research in the 1930s documented its reactivity. For example, a 1935 study by Coleman and Host reported that this compound in liquid ammonia (B1221849) reacts rapidly with diarylbromoethenes and diarylchloroethenes, causing the elimination of hydrohalic acid to form tolanes. uni.eduuni.edu This work demonstrated the compound's efficacy as a reagent for inducing elimination and rearrangement reactions to synthesize symmetrical tolanes. uni.eduuni.edu

By the mid-20th century, this compound was a recognized reagent, with its preparation detailed in works such as the 1963 "Handbook of Preparative Inorganic Chemistry". wikipedia.org Structural studies followed, with a 1965 paper by Juza, Jacobs, and Klose elucidating the crystal structures of the low-temperature forms of both potassium and rubidium amide. nih.gov Later in the century, its practical application as a catalyst was highlighted, for instance, in its use for deuterium (B1214612) exchange in heavy water production plants. iaea.org These foundational studies established this compound as a powerful base and a useful tool in both synthetic and industrial chemistry, paving the way for more advanced applications.

Scope of Contemporary Academic Research on this compound

Modern research continues to explore and expand the applications of this compound and its derivatives, focusing on catalysis, materials science, and advanced organic synthesis. A significant area of investigation is its use as a catalyst in C-H bond functionalization, which offers an atom-economical approach to building molecular complexity. acs.org For example, this compound and its bulkier derivative, KHMDS, have been shown to effectively catalyze the benzylic C-H bond addition of alkylpyridines to styrenes. acs.orgnih.gov Mechanistic studies, combining kinetic experiments and DFT calculations, have delved into these catalytic cycles, revealing details such as the involvement of dimeric this compound structures. acs.orgnih.gov

Beyond organic synthesis, this compound is being explored as a novel material for energy applications. Recent studies have identified it as a promising solid-state electrolyte for potassium-ion batteries. sciengine.comresearchgate.net Research has shown that its ionic conductivity can be significantly enhanced through mechanochemical treatments, which induce nitrogen defects in the material's structure. sciengine.comresearchgate.net This line of inquiry opens up the potential for developing new, safe, and effective electrolytes for next-generation energy storage systems. sciengine.com Furthermore, the promoting effect of this compound on the catalytic activity of other materials, such as manganese nitride for ammonia decomposition, is also an active area of research, with implications for hydrogen production and storage. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula KNH2<br>H2KN B102018 Potassium amide CAS No. 17242-52-3

Properties

IUPAC Name

potassium;azanide
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InChI

InChI=1S/K.H2N/h;1H2/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRXDWBWXQOGV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

KNH2, H2KN
Record name Potassium amide
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DSSTOX Substance ID

DTXSID4066177
Record name Potassium amide
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Molecular Weight

55.121 g/mol
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CAS No.

17242-52-3
Record name Potassium amide
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Record name Potassium amide (K(NH2))
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Record name Potassium amide (K(NH2))
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Record name Potassium amide
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Synthetic Methodologies and Preparative Routes for Potassium Amide and Its Derivatives

Optimized Synthesis Protocols

The synthesis of potassium amide and its more complex derivatives has been the subject of extensive research, leading to optimized protocols that enhance yield, purity, and safety. These methods range from the traditional direct reaction of the metal with ammonia (B1221849) to sophisticated continuous flow processes for sterically hindered bases.

Direct Reaction of Potassium Metal with Ammonia

The most fundamental method for producing this compound (KNH₂) is the direct reaction of potassium metal with ammonia (NH₃). wikipedia.org This process is typically represented by the following equation:

2 K + 2 NH₃ → 2 KNH₂ + H₂ quora.com

To ensure the efficient formation of the product, the reaction is conducted under anhydrous conditions, as this compound readily hydrolyzes. wikipedia.org The reaction often requires a catalyst to proceed at a practical rate. wikipedia.org The process involves the transfer of electrons from potassium to ammonia, resulting in the formation of this compound and hydrogen gas. Structurally, this compound is not a simple salt but possesses significant covalent character and forms aggregates. X-ray crystallography has revealed that in its diammonia solvate form (KNH₂·2NH₃), the potassium centers are hexacoordinate, bonded to two amido ligands and four ammonia ligands, creating a chain-like structure. wikipedia.org

ParameterConditionSource(s)
Reactants Potassium (K), Ammonia (NH₃) wikipedia.org
Key Condition Anhydrous (water-free)
Catalyst Typically required wikipedia.org
Products This compound (KNH₂), Hydrogen gas (H₂) quora.com

Preparation of Sterically Hindered Potassium Amides (e.g., KHMDS, KPTA, KBTA)

For applications requiring strong, non-nucleophilic bases, sterically hindered potassium amides are indispensable. Potassium bis(trimethylsilyl)amide (KHMDS), also known as potassium hexamethyldisilazide, is a prominent example. commonorganicchemistry.com It is a potent, sterically hindered base commercially available as a solid or in solution. commonorganicchemistry.com One synthetic route involves the reaction of potassium hydride with hexamethyldisilazane. syr.edu

More recently, novel silylated potassium amides such as potassium isopropyl(trimethylsilyl)amide (KPTA) and potassium tert-butyl(trimethylsilyl)amide (KBTA) have been developed to offer alternative reactivity profiles. An optimized protocol for their synthesis involves the potassium metal/isoprene-based reduction of the parent amines, isopropyl(trimethylsilyl)amine (B3053742) and tert-butyl(trimethylsilyl)amine, respectively. acs.org This method, conducted in neat triethylamine (B128534) (Et₃N), yields stable 1.0 M stock solutions that can be easily handled. acs.orgchemrxiv.org For instance, crystalline KBTA can be isolated by simply cooling the solution to -78 °C. acs.orgchemrxiv.org These Et₃N stock solutions exhibit remarkable stability, showing no decomposition for over three months at room temperature. acs.org

CompoundAcronymParent AmineKey Synthetic Feature
Potassium bis(trimethylsilyl)amideKHMDSBis(trimethylsilyl)amineReaction with KH or other potassium sources. commonorganicchemistry.comsyr.edu
Potassium isopropyl(trimethylsilyl)amideKPTAIsopropyl(trimethylsilyl)amineK/isoprene (B109036) reduction in Et₃N. acs.org
Potassium tert-butyl(trimethylsilyl)amideKBTAtert-Butyl(trimethylsilyl)amineK/isoprene reduction in Et₃N. acs.orgchemrxiv.org

Continuous Flow Synthesis of this compound Bases

Continuous flow chemistry offers a modern, efficient, and often safer alternative to traditional batch synthesis, particularly for reactive organometallic reagents. researchgate.net A notable application is the preparation of lithium-salt-free potassium diisopropylamide (KDA) complexed with N,N,N′,N′-tetramethylethylenediamine (TMEDA). uni-muenchen.denih.gov This method allows for the flow-metalation of various aromatic and heteroaromatic compounds with high efficiency. nih.gov

The synthesis was optimized by reacting solid potassium metal with a secondary amine (like diisopropylamine), TMEDA, and isoprene in a suitable solvent such as hexane. uni-muenchen.de The use of a commercial flow setup enables precise control over reaction times (from 0.2 to 24 seconds) and temperature, facilitating reactions that are difficult to manage in batch. uni-muenchen.denih.gov This approach not only improves safety and reproducibility but also allows for easy scaling up of metalation reactions without significant re-optimization. nih.gov

Optimization of KDA/TMEDA Preparation in Flow
EntryAmine (equiv)Isoprene (equiv)SolventTime (h)Yield (%)Source(s)
1DIPA (1.2)1.2Hexane691 uni-muenchen.de
2DIPA (1.2)1.2Cyclohexane685 uni-muenchen.de
3TMP (1.2)1.2Hexane689 uni-muenchen.de
4HMDS (1.2)1.2Hexane620 uni-muenchen.de

DIPA = Diisopropylamine, TMP = 2,2,6,6-Tetramethylpiperidine, HMDS = Hexamethyldisilazane

Amide Metathesis Routes to Novel Potassium Complexes

Amide metathesis serves as a powerful synthetic strategy for accessing novel inorganic and organometallic complexes that are otherwise difficult to prepare. This approach leverages the reaction of a metal amide with another compound, typically involving the exchange of ligands to form a thermodynamically stable salt as a byproduct, which drives the reaction forward.

A compelling example is the synthesis of the first structurally characterized boryl complexes of calcium and strontium, which was extended to potassium. nih.govnih.gov In this work, the this compound K{N(SiMe₃)₂} (KHMDS) was reacted with a lithium diazaborolyl species, (thf)₂Li‐{B(NDippCH)₂}. nih.govnih.gov This amide metathesis reaction led to the formation of a solvent-free borylpotassium dimer, [K{B(NDippCH)₂}]₂, a compound that is stable in the solid state for extended periods. nih.govresearchgate.netresearchgate.net Crystallographic and computational studies suggest that the bonding in this dimer is highly ionic, with the boron-containing fragment approaching the description of a "free" boryl anion. nih.govnih.gov

Salt metathesis is also a reliable route for preparing alkaline earth amide complexes, which are valuable precursors and catalysts. syr.edu Conventional access to these compounds involves the reaction of highly pure alkaline earth iodides with potassium amides, such as KHMDS. syr.edu The use of a this compound is advantageous because it ensures the clean precipitation of potassium iodide (KI), facilitating product isolation and purification. syr.edu

Preparation of Potassium Acyltrifluoroborates (KATs)

Potassium acyltrifluoroborates (KATs) are stable, versatile acylboron compounds that serve as valuable reagents in organic synthesis, particularly in amide-forming ligations. osti.gov Several innovative methods for their preparation have been developed.

One highly effective method involves the copper-catalyzed borylation of mixed anhydrides derived from widely available carboxylic acids. osti.govnih.govchemrxiv.org In this process, a mixed anhydride (B1165640) is formed from a carboxylic acid using isobutyl chloroformate, which is then converted to the corresponding KAT using a copper catalyst, bis(pinacolato)diboron (B136004) (B₂(pin)₂), and aqueous potassium bifluoride (KHF₂). osti.govnih.gov This methodology is notable for its broad substrate scope, accommodating aliphatic, aromatic, and even amino acid-derived KATs with tolerance for various functional groups. nih.gov

Alternative routes have also been established:

From Aldehydes : A copper(I)-catalyzed borylation of aldehydes followed by an oxidation step provides access to a wide range of KATs under mild conditions. researchgate.net

From Boronic Acids : A palladium-catalyzed cross-coupling reaction between aryl- or vinylboronic acids and a specialized thioimidate KAT transfer reagent, in the presence of a copper(II) additive, yields KATs with high efficiency. nih.gov

These diverse synthetic strategies have significantly expanded the accessibility and utility of KATs in modern organic chemistry. osti.govresearchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, advancements are being made to reduce waste and utilize safer solvents. researchgate.netrsc.org

A significant green approach has been integrated into the continuous flow synthesis of this compound bases like KDA. researchgate.net Research has demonstrated that the protocol can be successfully implemented using cyclopentyl methyl ether (CPME) as a solvent. researchgate.net CPME is considered an environmentally benign solvent, offering a more sustainable alternative to traditional hydrocarbon or ether solvents. researchgate.net The development of such processes, which combine the efficiency and safety of flow chemistry with the use of greener solvents, represents a key direction in the sustainable production of these important chemical reagents. researchgate.netrsc.org

Structural Elucidation and Molecular Architecture of Potassium Amide Systems

Solid-State Structural Investigations

The solid-state structure of potassium amide (KNH₂) and its derivatives is characterized by polymorphism and various states of aggregation, which are influenced by factors such as temperature and the presence of coordinating molecules.

This compound is known to exist in several polymorphic forms, with transitions between them occurring at specific temperatures. At room temperature, the stable form of KNH₂ is a monoclinic polymorph with the space group P2₁/m. researchgate.netrsc.orgacs.org As the temperature increases, KNH₂ undergoes two phase transitions. The first occurs at approximately 54-55°C, where the monoclinic structure transforms into a tetragonal phase with the space group P4/nmm. researchgate.netacs.org A second transition happens at around 75°C, leading to the formation of a cubic polymorph with the space group Fm-3m. acs.org The structural similarities between these polymorphs, particularly the pseudo-cubic symmetry elements present in the monoclinic and tetragonal forms, are noteworthy. rsc.org

Neutron diffraction studies on the deuterated analogue, KND₂, have provided detailed insights into these phases, revealing that the amide ions are orientationally ordered in the low-temperature monoclinic phase but exhibit orientational disorder in the tetragonal and cubic high-temperature phases. aip.org

Table 1: Polymorphism of this compound (KNH₂)
PolymorphCrystal SystemSpace GroupStability Condition
α-KNH₂MonoclinicP2₁/mRoom Temperature
β-KNH₂TetragonalP4/nmmAbove ~54°C
γ-KNH₂CubicFm-3mAbove ~75°C

In the solid state, potassium amides exhibit a range of aggregation states. While simple KNH₂ displays polymeric characteristics in its solvated forms, more sterically hindered derivatives like potassium bis(trimethylsilyl)amide (KHMDS) often form discrete dimers.

Polymers: The crystal structure of the diammonia solvate, KNH₂·2NH₃, shows a polymeric chain. wikipedia.org In this structure, potassium centers are linked by bridging amido (NH₂⁻) and ammonia (B1221849) (NH₃) ligands. wikipedia.org Similarly, KHMDS can form polymeric structures depending on the solvating agent; for instance, with toluene (B28343) it can yield a polymer designated as [(KHMDS)₂(toluene)]∞. rsc.orgresearchgate.net A polymeric structure, [(KHMDS)₂(THF)₂]∞, has also been characterized when tetrahydrofuran (B95107) (THF) is used as the donor solvent. rsc.orgresearchgate.net

Dimers: The unsolvated, solid-state form of KHMDS exists as a dimer, [(KHMDS)₂], where two potassium and two nitrogen atoms form a central square. wikipedia.org Dimeric structures are also the predominant form for KHMDS when co-crystallized with various donor ligands, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) and 12-crown-4 (B1663920), forming [(KHMDS)₂(TMEDA)₂] and [(KHMDS)₂(12-crown-4)₂], respectively. rsc.orgresearchgate.net

Tetranuclear Aggregates: More complex, larger aggregates can also form. With certain multidentate amine ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), KHMDS forms tetranuclear aggregates with a dimeric core, such as [(KHMDS)₂(PMDETA·KHMDS)₂]. rsc.orgresearchgate.net

Monomers: While less common in the solid state, monomeric KHMDS complexes have been isolated with bulky, strongly coordinating ligands like tris{2-(2-methoxyethoxy)ethyl}amine (TMEEA). rsc.org

The coordination sphere of the potassium ion in its amide complexes is defined by the number and arrangement of donor atoms from the amide and any associated solvent or ligand molecules. libretexts.orgwikipedia.org This environment is highly variable.

In the polymeric KNH₂·2NH₃, each potassium ion is six-coordinate, bonded to two bridging amido ligands and four bridging ammonia ligands. wikipedia.org The K–NH₂ distances are approximately 2.77 Å, while the K–NH₃ distances are longer, around 2.92 Å and 3.07 Å. wikipedia.org

For KHMDS complexes, the coordination number and geometry are dictated by the accompanying ligand. rsc.org

In the dimeric TMEDA complex, [(KHMDS)₂(TMEDA)₂], each potassium atom is four-coordinate. It binds to two bridging HMDS anions and one chelating TMEDA ligand, resulting in a distorted tetrahedral geometry. rsc.org

In the 12-crown-4 complex, [(KHMDS)₂(12-crown-4)₂], the potassium atoms are six-coordinate. Each K⁺ ion is bound to two bridging HMDS anions and a tetradentate 12-crown-4 ether ligand. rsc.org The K–N bond distances in this complex are notably longer than in four-coordinate species, a consequence of the higher coordination number. rsc.org

In tetranuclear aggregates like [(KHMDS)₂(PMDETA·KHMDS)₂], two distinct types of potassium environments exist: 'internal' and 'external'. The external potassium atoms are coordinated by the multidentate amine ligand. rsc.org

Solution-Phase Structural Studies

The structure of potassium amides in solution is highly dynamic and exquisitely dependent on the solvent, concentration, and temperature. The interplay between these factors determines whether the dominant species are monomers, dimers, or other aggregates.

Research has shown that the nature of the solvent plays a critical role in dictating the structure of potassium amides in solution.

Potassium bis(trimethylsilyl)amide (KHMDS): The solution structure of KHMDS is a classic example of solvent-dependent aggregation. In weakly coordinating solvents like toluene, KHMDS exists exclusively as a dimer. wikipedia.orgnih.govnih.gov In more strongly coordinating solvents like THF, an equilibrium between dimers and monomers is established. wikipedia.orgnih.gov At low THF concentrations, the dimer predominates, but as the concentration of THF increases, the equilibrium shifts towards the monomeric form. nih.gov Other donor solvents such as dimethoxyethane (DME) and diglyme (B29089) also promote the formation of monomers at higher concentrations. nih.govnih.gov

Potassium isopropyl(trimethylsilyl)amide (KPTA) and Potassium tert-butyl(trimethylsilyl)amide (KBTA): Similar solvent dependency is observed for KPTA and KBTA. chemrxiv.orgacs.orgacs.org In weakly coordinating solvents such as toluene and triethylamine (B128534), both KPTA and KBTA form dimers. chemrxiv.orgacs.orgacs.org However, their behavior diverges in THF. KPTA remains dimeric even in neat THF. chemrxiv.orgacs.org In contrast, KBTA is dimeric at low THF concentrations but deaggregates to a monomer in neat THF, likely due to the increased steric bulk of the tert-butyl group. chemrxiv.orgacs.orgacs.org

A variety of spectroscopic techniques, particularly NMR, have been instrumental in identifying the specific aggregation states of potassium amides in solution.

Dimers and Monomers: The primary equilibrium in solution for KHMDS, KPTA, and KBTA is between dimeric and monomeric species. wikipedia.orgnih.govchemrxiv.org For KHMDS, the transition from dimer to monomer in THF is evidenced by a marked upfield shift in the ²⁹Si NMR spectrum and an increase in the ¹⁵N–²⁹Si coupling constant. nih.gov A clear demarcation in ²⁹Si chemical shifts exists, with dimers appearing in the -22 to -24 ppm range and monomers resonating further upfield. nih.gov Weakly coordinating solvents like toluene and Et₃N favor dimers, while stronger donors like THF and DME favor monomers, especially at high concentrations or low temperatures. wikipedia.orgnih.govnih.gov

Ion Pairs: In the presence of very strong complexing agents like crown ethers, further deaggregation to ion pairs can occur. nih.gov For example, while equimolar amounts of 15-crown-5 (B104581) or 18-crown-6 (B118740) with KHMDS form dimers, an excess of 15-crown-5 leads to a putative ion pair. nih.govnih.gov An excess of 18-crown-6, however, favors a monomer rather than a solvent-separated ion pair. nih.govnih.gov The strong ion pairing in this compound systems contributes to their poor electrical conductivity in solution. wikipedia.org

Table 2: Solution-Phase Aggregation of Potassium Amides in Various Solvents
This compoundSolventObserved Aggregation State(s)
KHMDSToluene, TriethylamineDimer wikipedia.orgnih.gov
KHMDSTHF, DiglymeDimer (low conc.) / Monomer (high conc.) wikipedia.orgnih.govnih.gov
KHMDS15-Crown-5 (excess)Ion Pair nih.govnih.gov
KPTAToluene, TriethylamineDimer chemrxiv.orgacs.org
KPTATHFDimer chemrxiv.orgacs.org
KBTAToluene, TriethylamineDimer chemrxiv.orgacs.org
KBTATHFDimer (low conc.) / Monomer (neat) chemrxiv.orgacs.org

Structural Characterization of Mixed Metal Amide Aggregates

Mixed-metal amide aggregates, particularly those combining potassium with another alkali metal like lithium or an alkaline earth metal, exhibit unique structural features and reactivity that often differ from their homometallic counterparts. d-nb.infoamazonaws.com This synergistic effect is crucial in many synthetic applications, where mixed-metal bases display enhanced reactivity or selectivity. nih.govamazonaws.com

Mixed Alkali Metal Amides (K/Li): The combination of potassium and lithium amides can generate highly effective reagents. nih.gov While potassium amides alone may fail in certain addition reactions and lithium amides can be uncontrollably reactive, the mixed K/Li systems can offer a balance of reactivity and stability. d-nb.infoamazonaws.com

Mixed Potassium-Alkaline Earth Metal Amides: Heterobimetallic amides combining potassium with heavier alkaline earth metals (Ae = Ca, Sr, Ba) have also been synthesized and structurally characterized. psu.edu These complexes are accessible through metathetical approaches. For instance, the reaction of calcium iodide with potassium anilides in the presence of a donor ligand like TMEDA yields complexes such as [(TMEDA)K(μ-NPhiPr)₂Ca(μ-NPhiPr)₂K(TMEDA)]. psu.edu

In these structures, the alkaline earth metal is typically found in a distorted tetrahedral environment, coordinated by four bridging amido groups. The larger potassium cations are coordinated by the donor ligands (e.g., THF, TMEDA, or PMDETA) and also interact with the nitrogen atoms of the bridging amides. psu.edu The choice of the donor ligand is critical for stabilizing the complex, with more sterically demanding ligands required for the larger alkaline earth metals. psu.edu The non-bonding distances between the potassium and alkaline earth metals in these aggregates are influenced by the size of the alkaline earth metal and the nature of the coordinating ligand. psu.edu

The study of these mixed-metal aggregates is essential for understanding the "synergistic effects" observed in bimetallic reagents, where the combination of metals leads to reactivity not achievable with single-metal species. researchgate.netresearchgate.net

Metal CombinationAmide LigandOther ComponentsStructural FeaturesReference(s)
K / LiPiperididet-Butoxide, THFComplex multi-component aggregate nih.gov
K / LiAlkyl/Alkoxy-Fluid aggregates with multiple coexisting species researchgate.net
K / CaIsopropylphenylamide (NPhiPr)TMEDABridging amides between Ca and K; TMEDA coordinates to K psu.edu
K / ZnTMPt-ButoxideCo-complexation of KOtBu with Zn(TMP)₂ activates amide groups researchgate.net

Reactivity and Reaction Mechanisms Involving Potassium Amide

Role as a Brønsted Base: Deprotonation Reactions

As a strong Brønsted base, potassium amide and its derivatives are highly effective in deprotonating weakly acidic C-H bonds, initiating a range of subsequent functionalization reactions.

Kinetic Deprotonative Functionalization

Kinetic deprotonative functionalization is a process that enables the functionalization of weakly acidic C-H bonds using a relatively weak base. iupac.orgnih.gov This method is distinct from traditional deprotonation which requires a strong base to form a thermodynamically favored carbanion intermediate. nih.gov Instead, kinetic deprotonation relies on a combination of a constantly reestablished equilibrium and an irreversible conversion of the resulting carbanion. iupac.orgnih.gov

This compound derivatives, such as potassium bis(trimethylsilyl)amide (KHMDS), have proven to be excellent catalysts for these types of reactions. nih.gov For instance, KHMDS catalyzes the selective benzylic C-H bond addition of alkylpyridines to styrenes. nih.gov Mechanistic studies, including kinetic experiments and DFT calculations, have revealed that the active catalyst often possesses a dimeric structure. researchgate.netnih.gov This dimeric form of the this compound is crucial in the catalytic cycle. nih.gov The process allows for the formation of a variety of alkylpyridine derivatives, including those with benzylic quaternary carbons, in good to high yields. researchgate.net

Table 1: Research Findings on this compound Derivatives in Catalysis This interactive table summarizes key research findings where this compound derivatives have been used as catalysts.

Catalyst Substrate 1 Substrate 2 Product Type Key Finding
KHMDS 2-Alkyl Pyridines Styrenes Alkylated Pyridines KHMDS served as an effective Brønsted base catalyst, yielding products in high yields, including those with benzylic quaternary centers. researchgate.net
KHMDS Benzyl (B1604629) sulfides Styrenes α-Alkylated Sulfides The reaction proceeds under mild conditions with high efficiency and chemoselectivity. Mechanism studies suggest a dimeric catalyst involvement. nih.gov
KHMDS 1,3-Dithianes Conjugated Dienes α-Alkylated Dithianes KHMDS demonstrates good functional group tolerance in the α-alkylation of dithianes. nih.gov

C-H Bond Activation Mechanisms

The activation of C-H bonds is a cornerstone of modern organic synthesis, allowing for direct functionalization of otherwise inert bonds. bohrium.com this compound and its derivatives play a significant role in promoting these transformations. In the KHMDS-catalyzed benzylic alkylation of alkylpyridines with styrenes, the reaction proceeds through several key steps: coordination, deprotonation, release of the silylamine, insertion of the styrene (B11656), protonation, and finally, release of the product.

Kinetic and computational studies have confirmed that the deprotonation of the benzylic C-H bond is the rate-determining step in this process. The regioselectivity of the reaction, favoring the benzylic position over other potential sites like the ortho-pyridyl C-H bond, is attributed to the lower strain in the five-membered metallacycle intermediate formed during benzylic C(sp³)-H activation. researchgate.net The dimeric structure of the KHMDS catalyst is believed to be the active species in the deprotonation step.

Role as a Nucleophile: Nucleophilic Substitution Reactions

The amide anion (NH₂⁻) is a potent nucleophile, and this compound can participate in various nucleophilic substitution reactions, including the formation of amines and amides.

Amination Reactions in Heterocyclic Chemistry

This compound is widely used for the direct amination of heterocyclic compounds, particularly in liquid ammonia (B1221849). This reaction, often referred to as the Chichibabin amination, is a powerful method for synthesizing amino-substituted heterocycles. For example, 1,6- and 1,7-naphthyridines can be aminated using a mixture of this compound, liquid ammonia, and potassium permanganate. Evidence from ¹H NMR spectroscopy suggests the formation of an intermediate σ-adduct (a Meisenheimer complex) during these reactions.

The mechanism of amination can vary depending on the substrate and reaction conditions. In the reaction of 2-bromopyridine (B144113) with this compound in liquid ammonia, evidence points towards an addition-elimination (AE) mechanism rather than an elimination-addition (EA) pathway involving a pyridyne intermediate. In other cases, such as the amination of 3-bromoisoquinoline (B184082), the reaction can proceed through a competing SN(ANRORC) mechanism, which involves the Addition of the Nucleophile, Ring Opening, and Ring Closure.

Amide Bond Formation via Amidation Reactions

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.net In principle, the amide ion from this compound can act as a nucleophile, attacking an electrophilic carbonyl carbon of a carboxylic acid derivative (like an ester or acid chloride) to form a new C-N bond. This reaction would proceed via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate which then collapses to expel a leaving group.

However, the utility of this compound itself for direct amidation is limited by its exceptionally high basicity. In many cases, instead of acting as a nucleophile, it functions as a Brønsted base, deprotonating the starting amine, the carboxylic acid, or the α-carbon of the ester. This often leads to side reactions rather than the desired amidation. While direct amidation of esters can be promoted by bases, stronger, non-nucleophilic bases like potassium tert-butoxide are often preferred over this compound to avoid these complications. nih.gov Therefore, while the nucleophilic attack by an amide ion is a viable mechanistic pathway, employing this compound directly for this purpose requires careful consideration of the substrate and reaction conditions to manage its dominant basic character.

Aminometalation Reactions

Aminometalation involves the addition of a metal amide across a carbon-carbon multiple bond. Alkali metal amides, including potassium derivatives, can catalyze the amination of olefins. iupac.org For instance, potassium diethylamide shows significant, albeit transient, catalytic activity in the reaction of diethylamine (B46881) with ethylene (B1197577) to produce triethylamine (B128534). iupac.org The high initial activity is attributed to the high nucleophilicity of the diethylamide ion when paired with a potassium cation in a well-solvent-separated ion pair. iupac.org

The stoichiometric aminometalation of styrene derivatives presents a synthetic pathway to phenethylamine (B48288) derivatives. nih.gov Studies comparing lithium, potassium, and mixed lithium/potassium amides have shown that while pure potassium amides may fail to add and lithium amides can lead to uncontrollable polymerization, mixed K/Li amide systems can be highly effective. nih.gov The reaction proceeds via an aminopotassiation, forming an alkylpotassium intermediate that is stabilized by interactions with the π-electrons of the aromatic ring. nih.gov This enhanced stability of the potassiated intermediate, compared to its lithium counterpart, allows for its isolation and further functionalization. nih.gov

Elimination Reactions Induced by this compound

This compound (KNH₂) is a potent base utilized in organic synthesis to facilitate elimination reactions, most notably dehydrohalogenation. In these reactions, an alkyl halide is transformed into an alkene or alkyne through the removal of a hydrogen atom and a halogen atom from adjacent carbons. The strength of this compound is particularly advantageous in reactions that are otherwise sluggish or require harsh conditions.

A primary application of this compound is in the synthesis of alkynes from vicinal or geminal dihalides. The process involves two successive E2 (elimination, bimolecular) reactions, with the strong base abstracting a proton and inducing the expulsion of a halide ion in a concerted step. The reaction proceeds through a vinyl halide intermediate, which then undergoes a second dehydrohalogenation to form the alkyne. unacademy.comyoutube.comstackexchange.com When synthesizing terminal alkynes, a strong base like sodium or this compound is often necessary for the second elimination step. stackexchange.com The choice of base can influence the regioselectivity of the final product; for instance, while potassium hydroxide (B78521) at high temperatures tends to favor the formation of more stable, internal alkynes, sodium or this compound can favor the formation of terminal alkynes. youtube.comacs.org This preference is attributed to the amide ion's ability to deprotonate the terminal alkyne, forming a stable acetylide salt and driving the equilibrium toward the terminal product. youtube.com

The general mechanism for a dehydrohalogenation reaction using a strong base like this compound is a β-elimination. wikipedia.org For substrates with multiple possible elimination products, the reaction can follow Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. wikipedia.org However, the use of a bulky base can lead to the formation of the Hofmann product, the less substituted alkene, due to steric hindrance.

Table 1: Dehydrohalogenation Reactions Using Amide Bases

SubstrateBaseProductReaction TypeReference
Vicinal/Geminal DihalideKNH₂/NaNH₂AlkyneDouble Dehydrohalogenation unacademy.comyoutube.com
1,1-di-p-tolyl-2-chloroetheneKNH₂ in liquid NH₃p,p'-dimethyltolaneDehydrochlorination uni.edu
Chlorobenzene (B131634)Strong BasePhenol (via benzyne)Elimination-Addition unacademy.comwikipedia.org

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with Potassium β-Trifluoroborato Amides

Potassium β-trifluoroborato amides have been established as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. acs.orgnih.govacs.org This methodology allows for the formation of a carbon-carbon bond between the β-carbon of the amide derivative and an aryl or heteroaryl group. Researchers have developed efficient procedures for both the synthesis of these potassium trifluoroborate salts and their subsequent use in cross-coupling with various aryl chlorides, which are often less expensive than other aryl halides. nih.govacs.org

The reactions have been shown to be successful with a range of substrates, including both electron-rich and electron-poor aryl chlorides, as well as various heteroaryl chloride partners. acs.orgnih.govacs.org A key advantage of this method is the stability and ease of handling of the potassium trifluoroborate salts compared to other organometallic reagents. organic-chemistry.org Notably, side reactions such as β-hydride elimination, which can be a problem with other β-metallo-substituted carbonyl reagents, are not observed in these couplings. nih.govacs.org The development of this chemistry provides a valuable route for synthesizing more complex molecules, such as functionalized dipeptides, by using α-amino-β-borato amides as coupling partners. nih.govacs.org

Table 2: Suzuki-Miyaura Coupling of Potassium β-Trifluoroborato Amides with Aryl Chlorides

Amide SubstrateAryl ChlorideCatalyst SystemProduct YieldReference
Potassium β-trifluoroborato amide2-chloroanisolePd(OAc)₂ / DPEPhos>50% (optimized) nih.gov
Potassium β-trifluoroborato amideVarious electron-rich/poorNot specifiedGood to Excellent nih.govacs.org
Potassium trifluoroboratohomoenolatesVarious aryl/alkenyl halidesPd(OAc)₂ / RuPhosGood to Excellent organic-chemistry.org

Amide Styrylation Reactions

The formation of C–N bonds via the cross-coupling of amides with vinyl partners, known as amide styrylation, is a significant transformation in organic synthesis. Research has demonstrated a novel application of a dual catalyst system for the effective cross-coupling of potassium styryltrifluoroborates with amides. scirp.org This reaction, conducted under microwave irradiation, facilitates the N-H activation of amides and their subsequent coupling to form enamides, which are important structural motifs in many pharmaceuticals and biologically active compounds. scirp.org

The optimized conditions for this transformation involve a dual catalyst system of [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf)) and copper(I) iodide (CuI), with potassium carbonate (K₂CO₃) as the base in 1,4-dioxane. researchgate.net This method successfully produces a variety of amide styrylation products in high yields, typically ranging from 85% to 92%. scirp.org The probable mechanism involves the activation of the amide N-H bond and subsequent cross-coupling with the styryltrifluoroborate, expanding the utility of Buchwald-Hartwig-type amidation reactions. scirp.orgresearchgate.net

Mechanistic Pathways of Key Reactions

Addition-Elimination and Elimination-Addition Mechanisms

This compound is instrumental in nucleophilic aromatic substitution (SNA) reactions, which can proceed through different mechanistic pathways depending on the substrate and reaction conditions. The two primary mechanisms are addition-elimination and elimination-addition. chemistrysteps.comfishersci.co.uk

The addition-elimination mechanism typically occurs when an aryl halide possesses strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In this pathway, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Conversely, the elimination-addition mechanism , also known as the benzyne (B1209423) mechanism, is prevalent for unactivated aryl halides reacting with exceptionally strong bases like this compound. chemistrysteps.comfishersci.co.uklibretexts.org This pathway is initiated by the deprotonation of a hydrogen atom ortho to the halogen leaving group by the amide ion. chemistrysteps.comlibretexts.org This is followed by the elimination of the halide ion, leading to the formation of a highly reactive, triple-bonded intermediate called benzyne (or aryne). libretexts.org The nucleophile (in this case, the amide ion or ammonia) then attacks one of the two carbons of the aryne triple bond. youtube.com A final protonation step yields the substituted product. libretexts.org A key feature of the benzyne mechanism is that the incoming nucleophile does not always bond to the same carbon that the leaving group was attached to, often resulting in a mixture of regioisomeric products. libretexts.orgyoutube.com

Metal-Ene Type Reactions

Recent computational and experimental studies have provided support for a metal-ene-type reaction mechanism in the C-alkylation of potassium enolates with styrenes, a reaction catalyzed by potassium bases such as potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS), a derivative of this compound. rsc.org This mechanism is proposed for C-alkylation at the α-position of amides, ketones, and other enolizable precursors.

In this pathway, the this compound base first deprotonates the substrate to form a potassium enolate. This enolate then participates in a concerted, pericyclic reaction with an alkene (like styrene). The reaction proceeds through a cyclic transition state where the potassium ion coordinates to both the enolate and the alkene. This coordination facilitates the formation of a new C-C bond and the transfer of a proton. rsc.org Computational studies using Density Functional Theory (DFT) have identified the metal-ene transition state as a key step in the reaction pathway. Kinetic experiments and deuterium (B1214612) labeling studies further support that this metal-ene reaction, rather than the initial deprotonation, can be the rate-determining step for the conversion of the styrene. rsc.org This mechanistic model helps to explain the observed reactivity and selectivity in these base-catalyzed C-C bond-forming reactions. rsc.org

Intermediates in this compound-Mediated Transformations

The reactivity of this compound (KNH₂) is characterized by the formation of several distinct and often highly reactive intermediates, which dictate the course and outcome of the chemical transformation. The nature of the substrate and reaction conditions determines which intermediate is preferentially formed. Key intermediates that have been identified and studied include arynes, σ-complexes, tetrahedral adducts, and open-chain species arising from ring-opening events.

Aryne Intermediates

One of the most significant intermediates in reactions mediated by this compound is the aryne, particularly benzyne. These species are formed from aryl halides through an elimination-addition mechanism. The strong basicity of the amide anion is sufficient to deprotonate the aryl halide at a position ortho to the halogen, followed by the elimination of the halide ion to generate a highly strained, reactive triple bond within the aromatic ring.

The existence of arynes is supported by several lines of evidence:

Isotopic Labeling: Early experiments using chlorobenzene labeled with ¹⁴C at the chlorine-bearing carbon (C-1) showed that reaction with KNH₂ produced aniline (B41778) with the ¹⁴C label distributed almost equally between the C-1 and C-2 positions. chempedia.info This scrambling of the label is a direct consequence of the symmetrical nature of the benzyne intermediate. chempedia.info

Product Ratios: The reaction of substituted aryl halides often yields a mixture of products. For example, the amination of p-chlorotoluene with sodium amide, a related reagent, produces both p-toluidine (B81030) and m-toluidine, which is explained by the nucleophilic attack of the amide at either of the two carbons of the triple bond in the methylbenzyne intermediate.

Trapping Experiments: The transient benzyne intermediate can be "trapped" by other reagents present in the reaction mixture. For instance, in the presence of furan, benzyne will readily undergo a Diels-Alder [4+2] cycloaddition reaction, providing strong evidence for its formation.

The aryne intermediate concept also extends to heterocyclic systems. Reactions of certain halogenated pyridines and isoquinolines with this compound proceed via didehydroheteroarene intermediates (e.g., pyridynes). For example, 3-bromopyridine (B30812) reacts with this compound via a 3,4-didehydropyridine (B15485652) intermediate. researchgate.net

Table 1: Examples of Reactions Proceeding Through Aryne Intermediates

SubstrateProposed IntermediateMechanismObserved Outcome/Evidence
Chlorobenzene-¹⁴CBenzyneElimination-AdditionFormation of aniline-¹⁴C and aniline-²¹⁴C in nearly equal amounts. chempedia.info
BromobenzeneBenzyneElimination-AdditionFormation of aniline; intermediate can be trapped by furan.
3-Bromopyridine3,4-Didehydropyridine (Pyridyne)Elimination-AdditionFormation of 3- and 4-aminopyridine; intermediate trapped by furan. researchgate.net

σ-Complex (Meisenheimer-type) Intermediates

In the context of nucleophilic aromatic substitution on electron-deficient aromatic systems, such as in the Chichibabin reaction, a σ-complex intermediate is formed. This occurs when the amide anion directly adds to a carbon atom of the aromatic ring. scientificupdate.comwikipedia.org This addition disrupts the aromaticity of the ring and creates a resonance-stabilized anionic intermediate, also known as a Meisenheimer complex. wikipedia.org

The Chichibabin amination of pyridine (B92270) with this compound is a classic example. The amide ion attacks the electrophilic C-2 position of the pyridine ring. scientificupdate.com The resulting anionic σ-adduct is stabilized, and subsequent elimination of a hydride ion (H⁻) restores aromaticity and forms the 2-aminopyridine (B139424) product. scientificupdate.comwikipedia.org

Direct spectroscopic evidence for these intermediates has been obtained. Low-temperature NMR spectroscopy of solutions of purine (B94841) and 2-methylpurine in this compound-liquid ammonia showed the formation of an anionic σ-complex at the C-6 position. wur.nl

Table 2: Reactions Involving σ-Complex Intermediates

SubstrateIntermediateReactionEvidence
PyridineAnionic σ-complex at C-2Chichibabin AminationFormation of 2-aminopyridine after hydride elimination. scientificupdate.com
PurineAnionic σ-complex at C-6Chichibabin AminationObserved by low-temperature NMR spectroscopy. wur.nl
2-MethylpurineAnionic σ-complex at C-6Chichibabin AminationObserved by low-temperature NMR spectroscopy. wur.nl

Tetrahedral Intermediates

In addition-elimination (AE) reactions, particularly those involving nucleophilic attack on a carbonyl group or its equivalent, a tetrahedral intermediate is formed. While often associated with acyl compounds, such intermediates are relevant in certain KNH₂-mediated transformations. For instance, the conversion of 2-bromopyridine to 2-aminopyridine by this compound in liquid ammonia has been shown to proceed through an addition-elimination (AE) mechanism, which implies the formation of a transient tetrahedral intermediate, rather than a pyridyne. researchgate.netscite.ai Similarly, base-promoted amide hydrolysis involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, creating a tetrahedral alkoxide intermediate. libretexts.org

Open-Chain Intermediates (ANRORC Mechanism)

A more complex pathway involving ring-opening is the Sₙ(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly important in the chemistry of nitrogen-containing heterocycles. wikipedia.org In these reactions, the initial nucleophilic addition of the amide ion leads to the formation of an intermediate that undergoes cleavage of a ring bond to form an open-chain species. This open-chain intermediate then recyclizes to form the final product.

The amination of certain substituted pyrimidines and isoquinolines with this compound proceeds via this pathway. For example, it has been demonstrated that the amination of 3-bromoisoquinoline involves an open-chain compound as an intermediate for a significant portion of the product formed. researchgate.net Isotopic labeling studies are crucial for definitively proving an ANRORC mechanism; if a ring atom (like nitrogen) is labeled, its position in the final product can reveal whether the ring has opened and closed during the reaction. wikipedia.org

Catalytic Applications of Potassium Amide in Organic Transformations

Potassium Amide as a Brønsted Base Catalyst

As a strong Brønsted base, this compound can remove a proton from a substrate, generating a carbanion or another nucleophilic species that can then participate in further reactions. thieme-connect.de This fundamental reactivity is the cornerstone of its catalytic applications. Potassium bis(trimethylsilyl)amide (KHMDS) is a commonly used, readily available Brønsted base for these transformations due to its high activity and selectivity. sigmaaldrich.comnih.gov

Benzylic C-H Bond Addition Reactions

The functionalization of benzylic C-H bonds is a significant strategy in the synthesis of complex molecules. This compound catalysts have proven effective in promoting the addition of these C-H bonds across unsaturated systems like styrenes and conjugated dienes.

One notable application is the this compound-catalyzed selective benzylic C-H bond addition of alkylpyridines to styrenes. nih.gov Using KHMDS as the catalyst, a range of alkylpyridine derivatives can be synthesized in good to high yields. nih.govresearchgate.net This method is advantageous as it avoids the use of highly reactive polar electrophiles, which were previously required. nih.gov The reaction demonstrates excellent chemoselectivity, and mechanistic studies suggest that the deprotonation equilibrium plays a key role in this selectivity. nih.gov

The scope of this catalytic system extends to the α-alkylation of benzyl (B1604629) sulfides and 1,3-dithianes with styrenes and conjugated dienes. acs.orgnih.gov This reaction proceeds under mild conditions, exhibits good functional group tolerance, and is highly efficient. acs.orgnih.gov Preliminary investigations into the mechanism suggest a cooperative role for the catalyst, with two molecules of this compound potentially working in concert during the catalytic cycle. acs.orgacs.org

The following table summarizes the yields of the α-alkylation of benzyl phenyl sulfide (B99878) with styrene (B11656) under different conditions, highlighting the superior performance of KHMDS in diethyl ether.

EntrySolventTemperature (°C)Yield (%)
1Toluene (B28343)6085
2Toluene4082
3n-Hexane4061
4THF4070
5Dioxane4065
6Diethyl ether4099
7Diethyl ether2599
Data sourced from studies on the dimeric this compound-catalyzed α-alkylation of benzyl sulfides. acs.org

Conjugate Addition Reactions

This compound-based catalysts are also effective in promoting conjugate addition reactions, particularly with less acidic pronucleophiles. In 2015, a method was reported for the potassium base-catalyzed asymmetric conjugate addition of unactivated amides to α,β-unsaturated amides. rsc.org While potassium hydride (KH) was initially used, KHMDS was found to be more suitable, allowing the reaction to proceed at lower temperatures, which is crucial for maintaining high enantioselectivity. rsc.org

When combined with a chiral macrocyclic crown ether, the KHMDS catalyst system can produce 1,5-diamide compounds in high yields with excellent diastereo- and enantioselectivities. rsc.orgacs.org This represented the first instance of a highly enantioselective catalytic direct-type reaction of simple amides. acs.org The reaction proceeds via the formation of a potassium enolate from the amide, which then adds to the α,β-unsaturated acceptor in a Michael-type fashion. libretexts.org The basicity of the resulting product enolate is sufficient to deprotonate another starting amide molecule, thus propagating the catalytic cycle. rsc.org

This methodology has been extended to the conjugate addition of other weakly acidic compounds, such as unactivated esters and alkyl nitriles, to α,β-unsaturated amides using a KHMDS and chiral crown ether catalyst system. rsc.org

Isomerization of Alkenes

The ability of strong bases to catalyze the isomerization of alkenes by promoting the migration of double bonds is a well-established transformation. This compound has been shown to be an effective catalyst for this purpose. For instance, in 1966, the catalytic isomerization of oct-1-ene to cis-oct-2-ene as the major product was achieved using this compound in dimethyl sulfoxide (B87167) (DMSO) at 25 °C. rsc.org

A related and powerful application is the "alkyne zipper reaction," where a non-terminal alkyne is isomerized to a terminal alkyne. wikipedia.org This reaction typically employs a very strong base, such as potassium 1,3-diaminopropanide, which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org While this specific reaction involves alkynes, it demonstrates the potent ability of this compound-type reagents to facilitate long-range isomerization through a series of deprotonation and protonation steps. wikipedia.org More recently, other alkali metal amides, like sodium amides, have also been studied for the isomerization of various terminal olefins under mild conditions. researchgate.netnih.gov

Cooperative Catalysis Involving Potassium Amides

The catalytic activity of potassium amides can be significantly enhanced through cooperative effects, either by forming aggregates of the this compound itself or by combining with other metal centers to create mixed-metal catalysts.

Mixed Metal Amide Catalyst Systems

The combination of this compound with other metal compounds can lead to bimetallic catalysts with unique reactivity and enhanced performance compared to their single-metal counterparts.

One such example is the use of potassium-zincate complexes for the benzylic C-H bond addition of diarylmethanes to styrenes. nih.gov This catalyst, generated from a potassium benzyl species and a zinc amide, demonstrates good activity and chemoselectivity in a reaction that is otherwise challenging to achieve catalytically. nih.gov

Another area of investigation involves mixed potassium-yttrium "ate" complexes. These systems have shown a synergistic effect in the catalytic hydrogenation of alkenes. rsc.orgshigroup.cn A study on the hydrogenation of oct-1-ene highlighted the crucial role of the synergy between potassium hydride (KH) and a yttrium amide in the catalytic cycle. rsc.org This cooperative effect between the two metal centers allows for the efficient activation of hydrogen gas. shigroup.cn

Furthermore, mixed lithium/potassium amides have been explored for the aminometalation of styrene derivatives. nih.govresearchgate.net While potassium amides alone were found to be unreactive and lithium amides led to uncontrolled polymerization, a mixed K/Li amide system provided the benefits of both, enabling a selective aminopotassiation to form a stable alkylpotassium intermediate. nih.govresearchgate.net Computational studies have suggested that aminometalation with potassium amides should be both kinetically and thermodynamically more favorable than with lithium amides. nih.gov The formation of mixed metal amide-hydride solid solutions, such as KNH₂–RbH, has also been studied for potential applications in materials science, highlighting the tendency of these systems to form cooperative structures. acs.org

Synergistic Effects in Catalytic Cycles

Synergistic effects are not limited to mixed-metal systems but can also be observed within catalytic cycles involving only this compound. As mentioned previously, preliminary mechanistic studies on the KHMDS-catalyzed α-alkylation of benzyl sulfides suggest that a dimeric form of the this compound, [KHMDS]₂, may be the active catalytic species. acs.orgacs.org It is proposed that two molecules of the this compound catalyst work in tandem to facilitate the reaction. acs.orgacs.org

Computational studies have also shed light on the synergy between different metal centers in catalytic cycles. For the transfer hydrogenation of styrene catalyzed by a potassium tris-hexamethyldisilazide magnesiate, density functional theory (DFT) calculations demonstrated that the cooperation between the magnesium and potassium centers is essential for the reaction to proceed efficiently. researchgate.net Neither the monometallic this compound nor the magnesium amide alone could effectively catalyze the transformation under the same conditions, indicating a synchronized action of both metals in the most plausible mechanistic pathway. researchgate.net This synergy between different metals within a single complex allows for enhanced reactivity and selectivity in catalytic transformations.

Development of Metal Amides as Acid/Base Catalysts

Metal amides, a class of compounds featuring a metal-nitrogen bond, have traditionally been utilized as stoichiometric strong Brønsted bases in organic synthesis. u-tokyo.ac.jp Prominent examples include alkali metal amides such as lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS). u-tokyo.ac.jp However, recent research has focused on expanding their utility beyond stoichiometric reagents to that of effective catalysts, particularly in acid/base catalysis. u-tokyo.ac.jp The strong basicity of the nitrogen anion equivalent in metal amides makes them potent catalysts for reactions that require the deprotonation of weakly acidic C-H bonds (pKa = 25–35), such as those in esters, amides, nitriles, and alkyl aza-arenes. rsc.org For these less acidic compounds, a stoichiometric amount of a strong base was typically necessary to generate the reactive carbanion nucleophiles for C-C bond formations. rsc.org The development of metal amides as catalysts, especially potassium-based systems, has provided a significant advancement in broadening the scope of base-catalyzed organic transformations. rsc.org

This compound catalysts have demonstrated superior activity compared to their lithium and sodium counterparts in several reactions. rsc.org This enhanced reactivity is often attributed to the properties of the potassium cation. These catalysts function by deprotonating a weakly acidic pronucleophile to generate a reactive carbanion. This carbanion then participates in a desired transformation, such as an addition to an electrophile. A key aspect of the catalytic cycle is the subsequent proton transfer step, where the product base, formed after the C-C bond formation, is strong enough to deprotonate another molecule of the starting pronucleophile, thus regenerating the active catalyst and continuing the cycle. rsc.org

Researchers have successfully developed chiral potassium strong base catalysts for enantioselective carbon-carbon bond-forming reactions. rsc.org These chiral potassium amides or alkyl potassium catalysts have been applied in enantioselective addition reactions to imines or α,β-unsaturated amides, achieving good to high enantioselectivities and demonstrating the potential of chiral potassium Brønsted bases as effective proton transfer catalysts. rsc.org

Mechanistic studies, including kinetic experiments and DFT calculations, have provided insight into the function of these catalysts. For instance, in the this compound-catalyzed benzylic C-H bond addition of alkylpyridines to styrenes, it was revealed that the reaction proceeds via a kinetic deprotonative functionalization process and that a dimeric structure of the this compound may be involved in the catalytic cycle. acs.orgacs.org This highlights the cooperative effects that can occur within these catalytic systems. u-tokyo.ac.jp

Research Findings on this compound Catalysis

The following table summarizes selected research findings where this compound has been employed as an acid/base catalyst in various organic transformations.

Reaction TypeCatalystSubstratesProduct TypeKey Findings & YieldsReference
Isomerization This compoundoct-1-enecis-oct-2-eneCatalytic isomerization in DMSO at 25 °C yielded cis-oct-2-ene as the major product. rsc.org
C–H Bond Addition to Imines Potassium BaseUnactivated Estersβ-Amino EstersCatalytic Mannich reaction of an unactivated ester was achieved using a "product base" mechanism. rsc.org
Conjugate Addition Potassium BaseN,N-dimethylpropionamide, α,β-unsaturated amidesFunctionalized AmidesAsymmetric conjugate additions of unactivated amides were catalyzed by a chiral potassium base. rsc.orgrsc.org
Benzylic C–H Addition to Styrenes KHMDS2-Alkyl Pyridines, StyrenesAlkylated PyridinesKHMDS served as an effective Brønsted base catalyst in benzene, yielding products in high yields, including those with benzylic quaternary centers. rsc.orgresearchgate.net
α-Alkylation KHMDSBenzyl Sulfides, Styrenes/DienesAlkylated SulfidesFirst catalytic α-alkylation of benzyl sulfides using a readily available Brønsted base catalyst; good to high yields were obtained. acs.org

Theoretical and Computational Investigations of Potassium Amide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of potassium amide systems. These ab initio methods solve the Schrödinger equation for a given molecular system, providing precise data on molecular interactions, reaction energetics, and the influence of the surrounding environment.

Quantum chemical studies have been employed to understand the binding characteristics of the potassium cation (K⁺) with molecules containing amide functionalities. These calculations are crucial for comprehending the nature of the molecular interactions that govern the behavior of this compound in various chemical contexts.

One area of investigation involves the binding of K⁺ to amino acids with amide side chains, such as asparagine and glutamine. nih.gov Theoretical calculations, often performed at levels like B3LYP/6-311+G(d,p), provide bond dissociation energies that align well with experimental data. nih.gov Studies have shown that the binding affinities of K⁺ for amide-containing complexes are systematically stronger than for analogous complexes with carboxylic acid side chains. For instance, the K⁺ binding affinity is approximately 9 ± 1 kJ/mol stronger for amide complexes, an effect attributed to the inductive properties of the OH group in the carboxylic acid. nih.gov

Furthermore, steric effects play a significant role in these interactions. The binding affinity of K⁺ is enhanced by about 5 ± 1 kJ/mol for longer-chain amino acids (like glutamine) compared to their shorter-chain counterparts (like asparagine), as the longer chain reduces steric hindrance. nih.gov These computational findings provide a detailed picture of the electrostatic and steric forces that dictate the molecular interactions in potassium-amide systems.

Table 1: Comparison of K⁺ Binding Affinities | Feature Comparison | Observation | Energy Difference (kJ/mol) | Attributed Cause | | :--- | :--- | :--- | :--- | | Ligand Functional Group | Amide vs. Carboxylic Acid | Amide binding is stronger | ~9 ± 1 | Inductive effect of OH group | | Ligand Chain Length | Longer vs. Shorter Chain | Longer chain binding is stronger | ~5 ± 1 | Reduced steric effects |

This table summarizes the key findings from quantum chemical calculations on the binding affinities in systems involving potassium ions and amide functionalities.

In the context of aminometalation reactions, computational studies show that reactions with potassium amides are both kinetically and thermodynamically feasible. nih.gov A key aspect of their utility is the high energy barrier for the subsequent, often undesired, β-elimination reaction. For a potassiated intermediate, the activation barrier for elimination has been calculated to be approximately 88 kJ/mol. nih.gov This is significantly higher than for the corresponding lithium intermediate (51 kJ/mol), indicating that the potassium-based system provides greater kinetic stability to the desired addition product. nih.gov

Molecular dynamics of the amide ion (NH₂⁻) within the solid-state structure of this compound (specifically, deuterated this compound, KND₂) have also been investigated. nih.gov These studies reveal that in the low-temperature phase, the amide ions undergo a thermally activated large-angle jump. The activation energy for this reorientational process was determined to be 15.5 ± 0.2 kJ/mol. nih.gov In the high-temperature phase, the dynamics change, and the activation energy for 90° jumps of the amide ions is lower, at 6.3 ± 0.2 kJ/mol. nih.gov

Table 2: Calculated Activation Energies in this compound Systems

System / Process Phase / Conditions Activation Energy (Ea) Computational / Experimental Method
β-Elimination from Potassiated Intermediate Solution (DME) 88 kJ/mol Quantum Chemical Calculation
Amide Ion Reorientation (Low Temp) Solid State 15.5 ± 0.2 kJ/mol 2H NMR Line-Shape Analysis & Modeling

| Amide Ion Reorientation (High Temp) | Solid State | 6.3 ± 0.2 kJ/mol | 2H NMR Line-Shape Analysis & Modeling |

This table presents calculated activation barriers for different processes involving this compound, highlighting its kinetic stability and internal dynamics.

This compound exhibits significant covalent character and tends to form aggregates, particularly in solution. wikipedia.org Computational studies, in conjunction with experimental data, are vital for understanding the structure and stability of these aggregates and the role of solvent molecules.

Quantum chemical calculations have been performed on aminometalation reactions using coordinating solvents like dimethoxyethane (DME). nih.gov These models account for the influence of the solvent on the reaction energetics. The isolation and structural characterization of a complex this compound aggregate have provided crucial benchmarks for these computational models, helping to explain why stoichiometric aminometalation often requires a mixture of reagents. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating this compound systems. It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms and predicting the structures of large aggregates and transition states.

DFT calculations have been instrumental in clarifying the mechanisms of reactions catalyzed by this compound. For example, in the benzylic C–H bond addition of alkylpyridines to styrenes, DFT studies, supported by kinetic experiments, have been used to investigate the reaction pathway. acs.org These calculations revealed that the reaction proceeds via a kinetic deprotonative functionalization process. acs.org

Similarly, DFT calculations have provided insight into aminometalation reactions involving mixed potassium/lithium amides. nih.gov These studies help to explain the synergistic effects observed when using mixed-metal systems and elucidate the advantages of potassium in stabilizing the key reactive intermediates. nih.gov The calculations demonstrate how potassium's interaction with π-electrons in the intermediate contributes to its stability, which is a crucial factor in the reaction's success. nih.gov

DFT is frequently used to predict the ground-state geometries and conformational preferences of molecules and their aggregates. For this compound, DFT calculations have been used to model its structure in different states. These studies have confirmed that this compound often exists as a dimer in the gas phase or in non-polar solvents, a finding that is critical for accurately modeling its reactivity in catalytic cycles. acs.org

In the solid state, the structure of this compound has been well-characterized experimentally. wikipedia.orgnih.gov The low-temperature modification has a monoclinic crystal system with space group P 1 21/m 1. nih.gov DFT calculations can complement this data by providing insights into the electronic structure and bonding within the crystal lattice. For the di-ammonia solvate, KNH₂·2NH₃, the structure consists of chains of hexacoordinate potassium ions. wikipedia.org The computationally predicted bond lengths and angles can be compared with crystallographic data to validate the theoretical models.

Table 3: Crystallographic Data for this compound (Low-Temperature Modification)

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/m 1
a 4.586 Å
b 3.904 Å
c 6.223 Å

| β | 95.8° |

This table provides key crystallographic parameters for the solid-state structure of this compound, which serves as a benchmark for DFT structural predictions. nih.gov

Analysis of Bonding Situations and Anionic Character

Theoretical and computational analyses, complemented by X-ray crystallography, reveal that this compound (KNH₂) deviates significantly from a simple ionic salt model. wikipedia.org The bonding within the compound possesses considerable covalent character, and in ammonia (B1221849) solutions, it is highly aggregated. wikipedia.org This perspective is supported by mechanistic investigations using Density Functional Theory (DFT) calculations, which have identified a dimeric structure for this compound in certain catalytic cycles.

Crystallographic studies have provided precise data on the solid-state structure of this compound and its solvates. The unsolvated, low-temperature modification of KNH₂ adopts a monoclinic crystal system. In its diammonia solvate form (KNH₂·2NH₃), the structure consists of chains of hexacoordinate potassium centers. wikipedia.org Each potassium ion is bonded to two amido ligands and four ammonia ligands, which bridge to adjacent potassium centers. wikipedia.org The experimentally determined K–NH₂ bond distances are approximately 2.765 Å, while the K–NH₃ distances are longer, at roughly 2.923 Å and 3.070 Å. wikipedia.org This coordination environment underscores the complex bonding arrangement, moving beyond a simple electrostatic interaction and indicating a degree of orbital overlap consistent with covalent character.

The anionic character resides in the amide ion (NH₂⁻), which is isoelectronic with the water molecule. aip.org The charge distribution and behavior of this anion are central to the compound's properties and reactivity.

Interactive Data Table: Crystallographic Data for this compound (Low-Temperature Phase) Below is a summary of the crystallographic data for the low-temperature monoclinic phase of KNH₂.

PropertyValue
Crystal SystemMonoclinic
Space GroupP 1 21/m 1
a (Å)4.586
b (Å)3.904
c (Å)6.223
β (°)95.8
Z (Formula units/cell)2

Molecular Dynamics Simulations and Orientational Dynamics

Molecular dynamics of the amide ion in this compound have been extensively investigated, particularly using deuterium (B1214612) (²H) nuclear magnetic resonance (NMR) line-shape analysis and quasielastic neutron scattering (QNS) on deuterated this compound (KND₂). aip.orgnih.govaip.orgresearchgate.net These studies have elucidated the complex reorientational motions of the amide ion across the three different solid-state phases of the compound over a temperature range of 80–420 K. nih.govresearchgate.net

The dynamics of the amide ion are phase-dependent:

Low-Temperature Phase (Monoclinic): In this ordered phase, the amide ion's dynamics are described as a combination of two motions: a thermally activated, large-angle jump about its two-fold axis within an asymmetric four-well potential, and pronounced, anisotropic molecular librations. nih.govresearchgate.net The asymmetry of this potential surface is temperature-dependent. nih.gov

Middle- and High-Temperature Phases (Tetragonal and Cubic): In these orientationally disordered phases, the primary motion of the amide ions is characterized by 90° jumps around the crystallographic four-fold axes. aip.orgnih.govresearchgate.net

Computational simulations and numerical approaches are essential for interpreting the experimental spectra, as the electric field gradient tensor's asymmetry parameter is non-zero (η ≈ 0.2), complicating simpler analytical models. nih.govresearchgate.net For the high-temperature modification, the correlation times for these jumps follow an Arrhenius law. nih.govresearchgate.net These combined experimental and computational approaches provide a coherent model of the structure and dynamics across all three phases of this compound. aip.org

Interactive Data Table: Dynamic Parameters for Amide Ion Reorientation in KND₂ This table summarizes the key parameters determined from studies of the different phases of deuterated this compound.

PhaseMotion TypeActivation Energy (Eₐ) (kJ/mol)Attempt Frequency (τ₀⁻¹) (s⁻¹)
Low-TemperatureLarge angle jumps in 4-well potential15.5 (±0.2)62 (±6) x 10¹²
High-Temperature90° jumps about four-fold axes6.3 (±0.2)32 (±3) x 10¹²

Advanced Spectroscopic Characterization Techniques for Potassium Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For potassium amides, it offers critical data on their structure, the nature of their aggregation in solution, and their dynamic properties.

Multi-nuclear NMR spectroscopy is a cornerstone for characterizing potassium amides, particularly substituted derivatives like potassium hexamethyldisilazide (KHMDS), which serves as a model for understanding their behavior. rsc.orgresearchgate.net The chemical shifts and coupling constants observed in ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR spectra are highly sensitive to the electronic environment and molecular structure.

Research on KHMDS has shown that its aggregation state in solution is highly dependent on the solvent. nih.gov The use of ¹⁵N labeling in conjunction with ²⁹Si NMR is particularly diagnostic. nih.gov The coupling constant between these two nuclei (¹J(¹⁵N–²⁹Si)) and the ²⁹Si chemical shift provide a clear distinction between different aggregation states. nih.gov For example, studies on [¹⁵N]KHMDS reveal that dimeric structures exhibit significantly different spectral parameters compared to monomers. nih.gov This distinction is crucial for understanding the reactivity of these bases, as the aggregation state influences their steric and electronic properties.

Aggregate Typical ²⁹Si Chemical Shift (δ, ppm) Typical ¹J(¹⁵N–²⁹Si) (Hz) Reference
Dimer-20.8 to -22.010.5 – 12.6 nih.gov
Monomer-23.9 to -26.514.1 – 16.9 nih.gov
Ion Pair-28.0 to -29.4>18 nih.gov
This interactive table summarizes the diagnostic NMR parameters for different aggregation states of potassium hexamethyldisilazide ([¹⁵N]KHMDS), illustrating how NMR spectroscopy can differentiate between these species in solution.

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. Since the rate of diffusion is directly related to the size and shape of a molecule or aggregate, DOSY provides a powerful tool for analyzing the solution structure of potassium amides. rsc.orgresearchgate.netsemanticscholar.orgrsc.org

By measuring the diffusion coefficients of various potassium amide complexes in solution, researchers can determine their effective hydrodynamic radius. semanticscholar.org This allows for the direct observation of different aggregation states, such as monomers, dimers, or larger polymeric structures. rsc.orgsemanticscholar.org For instance, studies on KHMDS solvated by different donor ligands have utilized DOSY to confirm the nature of the aggregates present in various organic solvents. rsc.orgresearchgate.net This technique is particularly valuable because it can provide information on all species present in solution simultaneously without requiring physical separation.

Deuterium (B1214612) (²H) NMR spectroscopy is exceptionally sensitive to molecular motion. It is a key technique for investigating the dynamics and reorientation of molecules in the solid state. Studies on deuterated this compound (KND₂) have provided profound insights into the reorientational dynamics of the amide ion over a vast temperature range. nih.govresearchgate.net

By analyzing the ²H NMR line shapes and measuring spin-lattice relaxation times (T₁), researchers have characterized the motion of the amide ion in KND₂'s different crystalline phases. nih.gov In the low-temperature phase, the dynamics are described by a combination of large-angle jumps of the amide ions around their two-fold axes and anisotropic molecular librations (small, rapid oscillations). nih.govresearchgate.net In the higher temperature phases, the amide ions undergo 90° jumps around the crystallographic four-fold axes. nih.gov These detailed motional models are derived from fitting the experimental spectra, which are distorted by the quadrupolar interaction of the deuterium nucleus. nih.govcdnsciencepub.com

Dynamic Process Activation Energy (Eₐ) Attempt Frequency (τ₀⁻¹) Reference
Amide Ion Jump (Low-T Phase)15.5(2) kJ/mol62(6) x 10¹² s⁻¹ nih.gov
This interactive table presents the kinetic parameters for the reorientational jumps of the amide ion in solid this compound, as determined by ²H NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wikipedia.org It is a fundamental technique for identifying functional groups and probing the bonding environment within a molecule.

The vibrational spectrum of the amide ion (NH₂⁻) in this compound is characterized by specific stretching and bending modes. The primary vibrations include the symmetric and asymmetric N-H stretching modes and the H-N-H scissoring (bending) mode. The frequencies of these modes are sensitive to the ion's local environment, including the strength of the interaction with the K⁺ cation and any hydrogen bonding.

In protein studies, the amide I band (primarily C=O stretch) and amide II band (a mix of N-H in-plane bending and C-N stretching) are extensively analyzed. mdpi.com While the simple NH₂⁻ ion lacks a carbonyl group, the principles of vibrational analysis still apply. The positions of the N-H stretching bands can indicate the degree of ionic character and intermolecular interaction within the crystal lattice. In related systems, shifts in the amide-I signal are used to deduce interactions with ions like K⁺. acs.org Similarly, changes in the vibrational frequencies of the NH₂⁻ ion can provide information about its coordination and bonding environment.

Vibrational Mode Description Approximate Frequency Range (cm⁻¹)
Asymmetric N-H StretchThe two N-H bonds stretch out of phase.3400 - 3500
Symmetric N-H StretchThe two N-H bonds stretch in phase.3300 - 3400
H-N-H Bend (Scissoring)The H-N-H bond angle changes.1580 - 1650
This interactive table lists the fundamental vibrational modes of a primary amide group, which are analogous to those expected for the free amide ion (NH₂⁻).

Two-Dimensional Infrared (2D IR) spectroscopy is an advanced technique that provides significantly greater structural resolution than conventional one-dimensional IR spectroscopy. researchgate.net It spreads the vibrational spectrum across two frequency axes, revealing cross-peaks that indicate coupling between different vibrational modes. acs.orgnih.gov This coupling is dependent on the distance and orientation between the vibrating groups, making 2D IR a powerful probe of molecular structure and its heterogeneity. acs.orgnih.gov

While much of the research using 2D IR has focused on complex biological systems like proteins in potassium ion channels, the technique holds significant potential for studying simpler inorganic compounds like this compound. acs.orgnih.gov By applying 2D IR to the N-H stretching vibrations of the amide ion, it would be possible to probe the structure of KNH₂ aggregates. Cross-peaks between the vibrational modes of different amide ions within an aggregate could provide direct evidence of their spatial arrangement and the dynamics of their interactions. The analysis of 2D lineshapes can also reveal information about structural distributions and how they change over time. nih.gov This enhanced sensitivity makes 2D IR a promising frontier for understanding the detailed structural chemistry of potassium amides. acs.org

Solid State Chemistry and Materials Science Research Involving Potassium Amide

Metal Amide-Hydride Solid Solutions

Formation and Characterization of KNH2-KH Systems

The formation of metal amide-hydride solid solutions, specifically in the potassium amide (KNH2) and potassium hydride (KH) system, represents a significant area of research in solid-state chemistry. rsc.org The dissolution of KH into KNH2 results in an anionic substitution, where hydride ions (H-) replace amide ions (NH2-) in the crystal lattice. rsc.org This substitution creates a solid solution with the general formula K(NH2)xH(1-x). acs.orgrsc.org

The formation of these solid solutions has been confirmed through various characterization techniques, including in situ synchrotron radiation powder X-ray diffraction (SR-PXD) and neutron powder diffraction. rsc.orgresearchgate.net Studies on samples with varying molar ratios of KNH2 and KH have shown that the resulting cubic phase's unit cell parameter is dependent on the initial this compound content; a higher initial content of KNH2 leads to a larger unit cell. researchgate.net

The structural and physicochemical similarities between the parent amide and hydride compounds facilitate the formation of these solid solutions. acs.org Both KNH2 and KH possess the same cation (K+) and space group in their high-temperature cubic phases, along with similar lattice constants, which allows for the anionic exchange. researchgate.net The formation of the K(NH2)xH(1-x) solid solution has been observed to be a necessary intermediate step for hydrogen release in related systems. rsc.org

Characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance (NMR) provides further insight. acs.org For instance, in mixed amide-hydride systems, the N-H stretching vibrational modes in KNH2 show a slight shift to lower frequencies, which is likely due to the volume expansion and ionic substitution increasing the N-H bond length. acs.org

Anionic and Cationic Exchange in Mixed Metal Systems

Research has extended beyond the KNH2-KH system to include mixed metal amide-hydride solid solutions, where both anionic and cationic exchange occurs. acs.org Systems such as KNH2–RbH and RbNH2–KH have been studied, confirming the formation of mixed metal amide-hydride solid solutions through the exchange of both NH2-/H- anions and K+/Rb+ cations. acs.org

This dual exchange is possible due to the structural and chemical similarities between the involved alkali metal amides and hydrides. acs.org The resulting mixed metal solid solutions, for example, Rb0.77K0.23(NH2)0.68H0.32, have been identified through techniques like Rietveld refinement of X-ray diffraction data. acs.org The formation of these complex solid solutions opens up possibilities for creating a library of M–N–H materials with tunable properties for various applications. acs.org

The process of ionic exchange is fundamental to these systems. Cation exchange involves the substitution of one metal cation for another (e.g., K+ for Rb+), while anionic exchange involves the substitution of the amide anion (NH2-) for the hydride anion (H-). acs.orgscispace.comcarbotecnia.info These exchanges can be facilitated in solid-state reactions, often promoted by methods like ball milling. rsc.org The ability to form these mixed solid solutions through both cationic and anionic exchange significantly broadens the scope for designing new materials with tailored properties. acs.org

Potential Applications in Energy Storage

Hydrogen Storage Materials

The mixed metal amide-hydride solid solutions, such as those formed in the KNH2-RbH system, are being considered as additives to enhance the performance of established hydrogen storage systems like Mg(NH2)2-2LiH. acs.org The underlying principle is that the formation of these solid solutions can alter the thermodynamic and kinetic properties of hydrogen release and uptake. rsc.org The anionic substitution in the KNH2-KH system, for example, decreases the interaction between NH2- ions, which can influence the material's hydrogen desorption characteristics. rsc.org Research is ongoing to further explore and optimize these materials for practical hydrogen storage applications. acs.org

Solid-State Potassium Ion Electrolytes

This compound has emerged as a novel material for solid-state potassium-ion electrolytes, a critical component for the development of safer and more energy-dense all-solid-state potassium-ion batteries. researchgate.netjenergychem.com The ionic conductivity of KNH2 can be significantly enhanced through mechanochemical treatment, which introduces nitrogen defects into the material. researchgate.netjenergychem.com

A study reported that the ionic conductivity of KNH2 reached 4.84 × 10⁻⁵ S cm⁻¹ at 150 °C, and this value increased to 3.56 × 10⁻⁴ S cm⁻¹ after mechanochemical processing. researchgate.netjenergychem.com Electron paramagnetic resonance (EPR) measurements confirmed that the increase in ionic conductivity is directly related to the concentration of these nitrogen defects. researchgate.netjenergychem.com This work represents the first instance of using an inorganic amide as an electrolyte for a potassium-ion battery, opening a new avenue for the exploration of amide-based solid electrolytes. researchgate.netjenergychem.com

The formation of homogeneous solid solutions through partial ionic substitution is a known strategy to improve the ionic conductivity of materials, which is a key property for electrochemical applications. acs.orgnih.gov While much of the focus on potassium-based solid electrolytes has been on oxides, chalcogenides, halides, and hydrides, the investigation into defect-rich this compound presents a promising new direction. researchgate.netresearchgate.net

Phase Transitions and Temperature-Dependent Structural Changes

This compound undergoes a series of temperature-dependent phase transitions. At room temperature, KNH2 typically exists in a monoclinic crystal structure (space group P21/m). acs.orgresearchgate.net Upon heating, it transforms into a tetragonal structure (space group P4/nmm) at approximately 54 °C, and with further heating to around 80 °C, it adopts a cubic crystal structure (space group Fm-3m). acs.orgresearchgate.net These phase transitions involve changes in the orientational order of the amide ions. aip.org In the low-temperature monoclinic phase, the amide ions are orientationally ordered, while they exhibit orientational disorder in the higher-temperature tetragonal and cubic phases. aip.org

The formation of the K(NH2)xH(1-x) solid solution has a notable effect on these phase transitions. The dissolution of KH into KNH2, leading to anionic substitution, allows the rotational properties characteristic of the high-temperature cubic polymorph of KNH2 to be retained down to room temperature. rsc.org This indicates that the introduction of hydride ions disrupts the interactions between amide ions that are responsible for the ordering at lower temperatures. rsc.org

In situ SR-PXD experiments have been instrumental in observing these structural changes as a function of temperature. researchgate.net For example, in the 0.5KNH2 + 0.5KH system, the transition from the monoclinic phase to the cubic phase can be tracked with increasing temperature. researchgate.net The study of these phase transitions is crucial for understanding the material's properties at different operating temperatures, particularly for applications in energy storage where temperature fluctuations are common. chemrxiv.orgaip.orgbiorxiv.org

Comparative Studies with Alkali Metal Amide Analogues

Comparison of Reactivity Profiles (Lithium vs. Sodium vs. Potassium Amides)

The reactivity of alkali metal amides (MNH₂), while broadly characterized by the strong basicity of the amide anion (NH₂⁻), is significantly modulated by the nature of the counterion (Li⁺, Na⁺, K⁺). noaa.govquora.comquora.com While a simple trend in reactivity is not universally applicable, comparative studies reveal distinct profiles for each analogue depending on the specific chemical transformation. ontosight.aichimia.ch

In many deprotonation reactions, the heavier alkali metal amides, including potassium amide, are considered to possess higher intrinsic reactivity. chimia.ch However, practical application is often influenced by their lower solubility in common organic solvents compared to lithium derivatives. chimia.ch The basicity of the amide anion itself is substantial, exceeding that of alkoxide anions, which has mechanistic implications in base-catalyzed reactions. acs.org

Quantum chemical calculations and experimental results for the aminometalation of styrene (B11656) derivatives highlight a clear reactivity advantage for potassium amides. nih.gov These studies demonstrate that the reaction with potassium amides is both kinetically and thermodynamically more favorable compared to reactions with lithium or sodium amides. nih.gov A significant practical advantage is the suppression of undesired β-elimination reactions, which are often problematic when using lithium amides. nih.gov

In the realm of catalysis, alkali metal amides have shown remarkable cocatalytic effects. For the rhodium-catalyzed polymerization of phenylacetylene, polymerizations in the presence of alkali metal amides proceed significantly faster than with conventional amine bases like triethylamine (B128534). acs.org This enhanced rate is attributed to the efficiency of the amide anion in cleaving the dinuclear rhodium precursor to generate the catalytically active mononuclear species. acs.org

Conversely, in the context of ammonia (B1221849) decomposition for hydrogen production, lithium amide demonstrates superior catalytic activity over sodium amide at elevated temperatures. rsc.org At 458 °C, LiNH₂ achieves 90.7% ammonia conversion, a stark contrast to the 54.9% conversion observed with NaNH₂ under identical conditions. rsc.org This indicates that the choice of metal cation is critical for optimizing catalytic performance in high-temperature gas-phase reactions.

The influence of the alkali metal is also evident in hydrogen isotope exchange (HIE) reactions, where sodium tetramethylpiperidide (NaTMP) is uniquely effective for promoting deuterium (B1214612) incorporation into arenes, a reactivity not shared by its lithium (LiTMP) or potassium (KTMP) counterparts. chimia.ch This demonstrates that reactivity trends are not always monotonic and can be highly specific to the reaction system.

CatalystTemperature (°C)Ammonia Conversion (%)
LiNH₂ 45890.7
NaNH₂ 45854.9
Ru on Alumina 45853.7
Ni on Silica/Alumina 45834.0
This table presents comparative data on ammonia decomposition efficiency for different catalysts at a fixed temperature, based on findings from reference rsc.org.

Structural Similarities and Differences across Alkali Metal Amides

While all simple alkali metal amides are white, salt-like solids, they exhibit distinct crystal structures, a direct consequence of the differing ionic radii and bonding characteristics of the cations. researchgate.netarxiv.org Computational and experimental studies have established the specific crystallographic parameters for each. Lithium amide (LiNH₂) crystallizes in a tetragonal structure, whereas sodium amide (NaNH₂) adopts an orthorhombic form, and this compound (KNH₂) has a monoclinic structure. researchgate.netarxiv.org

These structural differences translate to variations in their physical properties. First-principles density functional theory studies reveal that LiNH₂ is the stiffest material among the alkali metal amides, and the bulk modulus decreases as the size of the metal atom increases. arxiv.orgnih.gov The calculated melting points also follow a clear trend, decreasing down the group: LiNH₂ > NaNH₂ > KNH₂. nih.gov All three compounds are characterized as wide-bandgap insulators. arxiv.orgnih.gov

A crucial aspect of their structure, particularly for substituted amides and related enolates in solution and the solid state, is their tendency to form aggregates. wikipedia.org The identity of the alkali metal cation plays a determinative role in the geometry and size of these aggregates. rsc.org For example, a comparative study of the enolates of pinacolone (B1678379) showed that the lithium and potassium enolates form hexameric structures, while the sodium analogue forms a tetramer. rsc.orgacs.org In another system using anthracenyl enolates, the lithium and sodium derivatives crystallize as hexamers, while the potassium enolate forms a tetramer. rsc.org This directing role of the metal is attributed to factors including ionic radius and the propensity for cation-π interactions, which are known to be more significant for heavier alkali metal cations like K⁺. rsc.org

PropertyLithium Amide (LiNH₂)Sodium Amide (NaNH₂)This compound (KNH₂)
Crystal System Tetragonal researchgate.netarxiv.orgOrthorhombic researchgate.netarxiv.orgMonoclinic arxiv.org
Space Group I-4 researchgate.netarxiv.orgFddd researchgate.netarxiv.orgP2₁/m arxiv.org
Calculated Band Gap (eV) 4.95 arxiv.org3.55 arxiv.org3.87 arxiv.org
Melting Point (°C) 360 rsc.org210 rsc.org~338 (decomposes)
Relative Stiffness Stiffest arxiv.orgnih.govLess stiff than LiNH₂ arxiv.orgLess stiff than NaNH₂ arxiv.org
This table summarizes key structural and physical properties of the simple alkali metal amides based on data from the cited literature.

Mechanistic Insights from Comparative Analysis

Comparative studies are instrumental in elucidating the reaction mechanisms involving alkali metal amides. The differences in reactivity and structure between lithium, sodium, and potassium amides offer a window into the transition states and intermediates that govern chemical transformations.

The superior performance of potassium amides in the aminometalation of styrenes is explained by mechanistic calculations. nih.gov These studies show that the pathway involving this compound has a lower activation barrier for the initial addition step and a higher barrier for the subsequent, undesirable β-elimination step compared to the pathway with lithium amide. nih.gov This kinetic preference leads to the formation of a more stable alkylpotassium intermediate, which is further stabilized by interactions between the potassium cation and the π-electrons of the aromatic system. nih.gov

The concept of synergistic or cooperative effects is another key mechanistic insight gained from comparative analysis, particularly in bimetallic systems. The transfer hydrogenation of styrene catalyzed by a mixed magnesium/potassium amide complex, for instance, is far more efficient than catalysis by either the monometallic this compound or magnesium amide alone. researchgate.net This suggests a cooperative mechanism where the two different metal centers act in a synchronized manner to facilitate the reaction, a pathway unavailable to the individual components. researchgate.net

Furthermore, the enhanced cocatalytic activity of alkali metal amides in rhodium-catalyzed polymerizations provides mechanistic clarity. acs.org The stronger basicity of the amide anion compared to other bases like alkoxides allows for a more efficient cleavage of the inactive rhodium dimer into the active monomeric catalyst. acs.org This highlights that the fundamental properties of the amide anion, modulated by the alkali metal cation, are central to the reaction mechanism.

Future Research Directions in Potassium Amide Chemistry

Exploration of New Synthetic Pathways

The development of novel synthetic transformations utilizing potassium amide is a vibrant area of research. Future work is expected to focus on expanding the scope of its applications beyond traditional deprotonation reactions.

One promising avenue is the exploration of mixed-metal amide reagents. Recent studies have shown that combinations of potassium amides with other alkali metal amides, such as lithium amides, can lead to unique reactivity and selectivity. For instance, mixed K/Li amides have been successfully employed in the aminopotassiation of styrene (B11656) derivatives, a transformation that is difficult to achieve with either reagent alone. wikipedia.org This synergistic effect, where the mixed-metal species facilitates reactions that are otherwise unattainable, opens the door to new synthetic strategies for the formation of complex organic molecules. wikipedia.org

Furthermore, research into novel amidation reactions continues to evolve. While not directly employing this compound as the nitrogen source, the development of methods using potassium salts as reagents highlights a broader trend towards milder and more efficient amide bond formation. For example, the synthesis of amides from potassium acyltrifluoroborates (KATs) and amines provides an alternative to traditional coupling agents. acs.org Similarly, visible-light-mediated approaches for amide synthesis, including those involving potassium thioacids or potassium oxalate (B1200264) monoamides, are gaining traction as they offer greener and more atom-economical routes. rsc.orgresearchgate.net Future research will likely focus on adapting such strategies to directly utilize this compound or its derivatives in novel amide-forming reactions.

A key area for future investigation will be the development of catalytic cycles that regenerate this compound or a related active species, moving from stoichiometric to catalytic applications in a wider range of transformations.

Design of Novel Catalytic Systems

The catalytic potential of this compound and its derivatives is a rapidly expanding field. Researchers are designing innovative catalytic systems that leverage the unique basicity and coordinating properties of this compound for a variety of chemical transformations.

A significant area of focus is the this compound-catalyzed functionalization of C-H bonds. This approach offers an atom-economical way to construct complex molecules. For example, this compound has been shown to effectively catalyze the benzylic C-H bond addition of alkylpyridines to styrenes, demonstrating distinct activity and regioselectivity. nih.gov Future work will likely explore the application of this methodology to a broader range of substrates and the development of asymmetric variants of these reactions.

The development of multi-metallic catalytic systems that incorporate this compound is another promising direction. For instance, a dual catalyst system of a palladium complex and copper(I) iodide has been developed for the cross-coupling of potassium styryltrifluoroborates with amides. nih.gov While this example does not use this compound as a catalyst itself, it points towards the potential for designing systems where a this compound co-catalyst could play a crucial role in substrate activation or catalyst turnover.

Moreover, the use of potassium complexes of N-heterocyclic carbenes (NHCs) as catalysts for reactions such as the reduction of primary amides is an emerging area. commonorganicchemistry.com An abnormal NHC-based potassium complex has been shown to be an effective transition-metal-free catalyst for this transformation, highlighting the potential for designing novel main-group catalytic systems based on potassium amides. commonorganicchemistry.com

Future research in this area will likely involve the design of more sophisticated ligand scaffolds for potassium to fine-tune the reactivity and selectivity of the resulting amide complexes in catalysis.

Advanced Understanding of Solution-Phase Behavior and Aggregation

A more profound understanding of the solution-phase behavior and aggregation of this compound is crucial for controlling its reactivity and developing more predictable synthetic protocols. While traditionally viewed as a simple salt, this compound exhibits significant covalent character and is known to be highly aggregated in ammonia (B1221849) solution. researchgate.net However, its structure and degree of aggregation in common organic solvents remain less understood.

Future research will need to employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the nature of this compound aggregates in solution. The behavior of the related, but more sterically hindered, potassium bis(trimethylsilyl)amide (KHMDS) can serve as a useful point of comparison. Studies on KHMDS have revealed a complex, solvent-dependent equilibrium between monomeric and dimeric species. In weakly coordinating solvents, dimers tend to predominate, while more strongly coordinating solvents can favor the formation of monomers, particularly at high dilution.

Solvent TypePredominant KHMDS Species
Weakly Coordinating (e.g., Toluene)Dimer
Strongly Coordinating (e.g., THF)Monomer (at high dilution)

This table is based on the behavior of KHMDS and suggests a likely area of investigation for KNH₂.

Investigating the solution structure of this compound in solvents like tetrahydrofuran (B95107) (THF) and diethyl ether will be critical. Techniques such as variable-temperature NMR spectroscopy, diffusion-ordered spectroscopy (DOSY), and cryoscopy, coupled with DFT calculations, could provide valuable insights into the aggregation state and the role of solvent molecules in coordinating to the potassium centers. A clearer picture of these solution-phase structures will enable a more rational design of reactions and catalytic systems involving this compound.

Development of this compound-Based Functional Materials

The unique properties of this compound are being explored for the development of advanced functional materials, particularly in the field of energy storage.

A significant breakthrough has been the identification of defect-rich this compound as a novel solid-state electrolyte for potassium-ion batteries. nih.gov Mechanochemical treatment of this compound can induce nitrogen defects, which significantly enhances its ionic conductivity. nih.gov This discovery opens up a new class of amide-based solid electrolytes for the development of safer, all-solid-state potassium-ion batteries. nih.gov

MaterialIonic Conductivity at 150 °C
KNH₂ (untreated)4.84 × 10⁻⁵ S cm⁻¹
KNH₂ (mechanochemically treated)3.56 × 10⁻⁴ S cm⁻¹

Further research in this area will focus on optimizing the ionic conductivity of this compound-based electrolytes through doping, creating composites, and further understanding the relationship between defect concentration and ion transport.

Another promising direction is the use of amide-functionalized materials in electrodes for potassium-ion batteries. For example, two-dimensional conjugated metal-organic frameworks (MOFs) with amide functionalities have been designed as high-performance cathode materials. chemimpex.com While not directly using this compound in their structure, these materials highlight the favorable properties of the amide group for potassium ion coordination and redox activity. Future research could explore the direct incorporation of this compound into composite electrode materials or its use as a precursor for nitrogen-doped carbon materials with enhanced potassium storage capacity.

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is poised to significantly advance the understanding and application of this compound. The integration of these methodologies provides a powerful approach to elucidating reaction mechanisms, predicting reactivity, and designing new chemical systems.

In the context of new synthetic pathways, quantum chemical calculations have been instrumental in understanding the advantage of using mixed K/Li amides in aminometalation reactions. wikipedia.org These calculations can rationalize why potassium amides alone may be unreactive, while the mixed-metal species provides a lower energy reaction pathway. wikipedia.org

For the design of novel catalytic systems, Density Functional Theory (DFT) calculations are being used to investigate the mechanistic details of this compound-catalyzed reactions. For instance, in the C-H addition of alkylpyridines to styrenes, DFT calculations have helped to reveal the involvement of dimeric this compound structures in the catalytic cycle. nih.gov

Furthermore, computational studies are essential for understanding the molecular dynamics and phase transitions of this compound, which is relevant to its application in functional materials. wikipedia.org For example, simulations can provide insights into the reorientational dynamics of the amide ions in the solid state, which is crucial for understanding its properties as a solid-state electrolyte. wikipedia.org

Future research will see an even deeper integration of these approaches. Predictive modeling will be used to screen for new catalytic applications of this compound and to design novel functional materials with optimized properties. The combination of in-situ spectroscopic analysis of reacting systems with dynamic computational models will provide an unprecedented level of detail about the role of this compound in chemical transformations.

Q & A

Q. What are the standard synthetic routes for potassium amide, and how do experimental conditions influence yield and purity?

this compound (KNH₂) is typically synthesized via the reaction of ammonia with metallic potassium under anhydrous conditions. Methodological considerations include:

  • Temperature control : Reactions at low temperatures (e.g., −40°C in liquid ammonia) minimize side reactions like decomposition .
  • Solvent choice : Liquid ammonia is preferred due to its ability to dissolve potassium and stabilize the amide ion.
  • Purity validation : Post-synthesis characterization via FTIR (to confirm NH₂⁻ absorption bands) and elemental analysis is critical. Contradictions in reported yields often arise from trace moisture or oxygen exposure during synthesis .

Q. How should this compound be handled to ensure safety and stability in laboratory settings?

this compound is highly reactive with water and oxygen. Key protocols include:

  • Inert atmosphere : Use gloveboxes or Schlenk lines with argon/nitrogen gas.
  • Storage : Store in sealed, moisture-free containers with desiccants like molecular sieves.
  • Deactivation : Quench residues with ethanol under controlled conditions to prevent violent reactions.

Q. What spectroscopic techniques are most reliable for characterizing this compound in solution?

  • FTIR spectroscopy : Identify NH₂⁻ asymmetric stretching (~3200 cm⁻¹) and bending (~1600 cm⁻¹) bands. Note that blood-derived amide I/II bands (e.g., in biological samples) can obscure these signals, necessitating purification .
  • NMR spectroscopy : Limited utility due to paramagnetic impurities but can be enhanced by deuteration of ammonia solvent .

Advanced Research Questions

Q. How can computational methods optimize this compound’s reactivity in complex reactions (e.g., amidation or deprotonation)?

  • Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in amide bond formation. For example, studies using Rosetta Suite protocols have optimized hydrogen bonding and sidechain amide interactions in polypeptide design .
  • Kinetic analysis : Use Arrhenius plots to compare experimental and computational activation energies, adjusting solvent effects (e.g., dielectric constant) in simulations .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

  • Controlled variable testing : Isolate factors like solvent polarity (e.g., THF vs. DME), temperature, and substrate steric effects. For example, discrepancies in Suzuki-Miyaura coupling efficiency may arise from competing coordination of potassium ions .
  • Meta-analysis : Compare datasets from Web of Science or Reaxys, filtering by reaction conditions and analytical methods (e.g., GC-MS vs. HPLC quantification) .

Q. How do isotopic labeling studies (e.g., ¹⁵N-KNH₂) clarify mechanistic pathways in amide synthesis?

  • Tracer experiments : Introduce ¹⁵N-labeled ammonia during synthesis and track isotopic enrichment via mass spectrometry. This helps distinguish between direct nucleophilic attack vs. proton-shuttle mechanisms .
  • Kinetic isotope effects (KIE) : Measure rate differences between ¹⁴N and ¹⁵N systems to identify rate-determining steps .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s reactivity across different batches?

  • Statistical rigor : Perform triplicate experiments with ANOVA to assess batch-to-batch variability.
  • Quality control : Implement in-line FTIR monitoring during synthesis to detect impurities (e.g., KOH from moisture ingress) .

Q. What protocols ensure reproducibility in this compound-mediated reactions when scaling from milligram to gram quantities?

  • Stepwise scaling : Incrementally increase reactant masses while maintaining stoichiometric ratios and mixing efficiency (e.g., via mechanical stirring vs. magnetic stir bars).
  • Thermal profiling : Use calorimetry to monitor exothermicity during scaling, adjusting cooling rates as needed .

Literature and Methodology

Q. How can researchers critically evaluate conflicting literature on this compound’s stability in nonpolar solvents?

  • Source triangulation : Cross-reference primary sources (e.g., Journal of the American Chemical Society) with patents and preprints. Prioritize studies detailing inert-atmosphere techniques .
  • Experimental replication : Reproduce key studies using standardized protocols (e.g., Schlenk line purity checks) to validate claims .

Q. What databases or tools are essential for tracking this compound’s applications in emerging fields (e.g., organocatalysis)?

  • Reaxys/Scifinder : Filter reactions by “amide synthesis” and “potassium reagents.”
  • Crystallographic databases : Use COD (Crystallography Open Database) to compare structural data with synthesized compounds .

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